Methyltetrazine-PEG8-amine HCl salt
Description
Methyltetrazine-PEG8-amine HCl salt is a heterobifunctional linker molecule composed of three key components:
- Methyltetrazine: A bioorthogonal reactive group enabling rapid inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene) or alkynes .
- PEG8 Spacer: An 8-unit polyethylene glycol chain enhancing hydrophilicity, biocompatibility, and solubility in aqueous media .
- Amine Functional Group: Allows conjugation with carboxylate-containing molecules via carbodiimide chemistry (e.g., EDC or HATU) .
This compound is widely used in drug delivery systems, antibody-drug conjugates (ADCs), and molecular imaging due to its stability, water solubility, and rapid reaction kinetics (~10⁴–10⁵ M⁻¹s⁻¹ with trans-cyclooctene) .
Properties
Molecular Formula |
C25H42ClN5O8 |
|---|---|
Molecular Weight |
576.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H |
InChI Key |
PUHZOALAUDKWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C25H42ClN5O8 |
| Molecular Weight | 576.1 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine; hydrochloride |
| CAS Number | Not publicly disclosed in detail |
| Physical Form | White to off-white powder or crystalline solid |
| Solubility | Highly soluble in water due to PEG spacer |
| Stability | Stable under storage at temperatures below -20°C |
Preparation Methods Analysis
Detailed Synthetic Steps
Activation and Coupling
- Reagents: Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
- Mechanism: The carboxyl group of the methyltetrazine derivative is activated by EDC or HATU to form an active ester intermediate, which then reacts with the primary amine of PEG8-amine to form a stable amide bond.
- Reaction Conditions: Typically performed in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen atmosphere to prevent moisture interference, at room temperature or slightly elevated temperatures (20–40°C), with reaction times ranging from several hours to overnight.
Purification
- Techniques: The crude product is purified by precipitation using cold diethyl ether, followed by dialysis against distilled water to remove small molecule impurities and coupling reagents.
- Drying: The purified product is freeze-dried or dried under vacuum to yield the solid hydrochloride salt.
Conversion to Hydrochloride Salt
- The free amine form is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether saturated with HCl gas or aqueous HCl) to form the stable hydrochloride salt, which improves water solubility and shelf stability.
Industrial Scale Considerations
- Large-scale synthesis involves stringent quality control to ensure batch-to-batch consistency and high purity (>98%).
- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for characterization and purity assessment.
- Storage conditions are maintained below -20°C to prevent degradation.
Data Table: Synthesis Parameters and Properties
| Step | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Activation | EDC or HATU, anhydrous DMF, N2 atmosphere | Activate methyltetrazine carboxyl group | Formation of active ester intermediate |
| Coupling | PEG8-amine, room temperature, overnight | Formation of amide bond | High coupling efficiency, >90% yield typical |
| Purification | Precipitation (cold diethyl ether), dialysis | Remove impurities | Purified product with >98% purity |
| Salt Formation | HCl treatment in ether or aqueous solution | Formation of hydrochloride salt | Enhanced solubility and stability |
| Drying | Freeze-drying or vacuum drying | Obtain solid powder | White to off-white crystalline solid |
Research Findings and Applications
- Methyltetrazine-PEG8-amine hydrochloride salt exhibits rapid and selective bioorthogonal reactivity via inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes, facilitating efficient labeling and conjugation in biological systems.
- Its PEG8 spacer confers excellent aqueous solubility and biocompatibility, reducing nonspecific interactions and improving pharmacokinetics.
- The amine functional group allows further conjugation to biomolecules such as antibodies, peptides, or nucleic acids.
- Studies have demonstrated its utility in reversible click chemistry tags for proteome analysis and live cell labeling, highlighting its versatility in chemical biology and drug development.
- Hydrogels cross-linked with tetrazine-functionalized PEG derivatives, including PEG8-based macromers, show tunable degradation and excellent cytocompatibility, expanding applications in tissue engineering and controlled drug delivery.
Chemical Reactions Analysis
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The methyltetrazine moiety reacts rapidly with strained dienophiles such as trans-cyclooctene (TCO) in IEDDA reactions. This reaction is characterized by exceptional kinetics and bioorthogonality, enabling applications in live-cell labeling and bioconjugation .
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Reaction Rate Constant | ~2000 M⁻¹s⁻¹ (with TCO) |
| Solvent Compatibility | Aqueous media, physiological conditions |
| Byproduct | Nitrogen gas (N₂) |
| Stability | Enhanced by methyl substitution |
The PEG8 spacer improves hydrophilicity and flexibility, allowing efficient conjugation even in complex biological systems .
Amide Bond Formation
The terminal amine group enables covalent conjugation with carboxylic acids or activated esters (e.g., NHS esters) via carbodiimide-mediated coupling (e.g., EDC/HATU) . This facilitates:
-
Protein labeling : Stable attachment of fluorophores or therapeutic agents.
-
Drug delivery systems : PEGylation enhances solubility and circulation time .
Comparison of Coupling Reagents
| Reagent | Reaction Efficiency | Optimal pH |
|---|---|---|
| EDC | Moderate | 4.5–7.5 |
| HATU | High | 7.0–8.5 |
Reaction Selectivity and Stability
The methyltetrazine group exhibits superior stability compared to unsubstituted tetrazines, reducing unintended side reactions . Key advantages include:
-
Reduced hydrolysis : Stable in aqueous buffers for extended periods .
-
Compatibility with live-cell systems : Minimal cytotoxicity observed during labeling .
Live-Cell Imaging
Researchers utilized this compound to label TCO-modified antibodies in live cells, achieving real-time tracking of membrane proteins with negligible background noise .
Targeted Drug Delivery
In a tumor model study, the compound conjugated TCO-functionalized antibodies to chemotherapeutic agents, demonstrating enhanced tumor specificity and reduced off-target effects .
Comparison with Similar Tetrazine Reagents
| Compound | Reaction Rate (M⁻¹s⁻¹) | Solubility | Stability |
|---|---|---|---|
| Methyltetrazine-PEG8-amine | 2000 | High | Excellent |
| Tetrazine-PEG4-amine | 1500 | Moderate | Moderate |
| Unsubstituted Tetrazine | 3000 | Low | Poor |
The methyl group in this compound balances reactivity and stability, making it preferable for prolonged experiments .
Limitations and Mitigation Strategies
Scientific Research Applications
Chemical Properties and Structure
Methyltetrazine-PEG8-amine hydrochloride salt consists of a methyltetrazine moiety linked to an eight-unit polyethylene glycol (PEG) chain and an amine functional group. Its molecular formula is with a molecular weight of 576.1 g/mol. The compound is characterized by high purity (98%) and solubility in aqueous environments, which enhances its applicability in biological systems .
Bioconjugation
Methyltetrazine-PEG8-amine hydrochloride salt serves as an effective crosslinker for biomolecules. It enables the labeling of proteins, peptides, and nucleic acids through bioorthogonal reactions. This capability is critical for studying molecular interactions within complex biological systems .
Drug Delivery Systems
In pharmaceutical research, this compound enhances the solubility and stability of therapeutic agents. By facilitating selective conjugation with drug molecules or antibodies, it improves pharmacokinetics and bioavailability, thereby advancing targeted drug delivery systems .
Imaging Techniques
The rapid reaction kinetics of Methyltetrazine-PEG8-amine hydrochloride salt make it suitable for developing imaging probes that can track biomolecules in diagnostic imaging and research settings. This application is vital for real-time monitoring of biological processes .
Case Study 1: Live Cell Imaging
A study utilized Methyltetrazine-based probes to label specific cellular structures in live cells. The rapid kinetics allowed for effective imaging with minimal background noise, showcasing the compound's potential for real-time cellular studies.
Case Study 2: Cancer Therapeutics
Research focused on using Methyltetrazine conjugates for targeted cancer therapies demonstrated enhanced specificity and reduced off-target effects when therapeutic agents were attached to TCO-modified antibodies via Methyltetrazine linkers.
Case Study 3: Proteome Analysis
A reversible click chemistry tag based on Methyltetrazine was introduced for proteome analysis, allowing efficient capture and release of proteins from complex mixtures. This versatility highlights its importance in proteomics research.
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG8-amine HCl salt involves its ability to undergo click reactions with TCO. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules. The methyltetrazine moiety acts as a reactive handle, while the PEG spacer provides flexibility and solubility, facilitating the formation of stable conjugates .
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Key Properties of Methyltetrazine-PEG8-amine HCl Salt and Analogues
Critical Analysis of Differences
(a) PEG Chain Length
- PEG8 vs. PEG6/PEG4: Longer PEG chains (e.g., PEG8) improve solubility in aqueous buffers and reduce immunogenicity, making them preferable for in vivo applications . Shorter PEGs (e.g., PEG4) are used in vitro or for smaller conjugates .
- Example : this compound outperforms PEG4 derivatives in circulation time and biocompatibility .
(b) Reactive Groups
- Amine vs. Azide : Amine groups enable carbodiimide-mediated conjugation, while azides facilitate copper-free click chemistry with alkynes (e.g., DBCO) . Methyltetrazine-PEG8-azide is ideal for dual-labeling strategies .
- Counterion (HCl vs. TFA) : HCl salts offer superior stability and handling in aqueous solutions compared to TFA salts, which may require purification to remove acidic byproducts .
(c) Stability Enhancements
- Methyltetrazine vs. Tetrazine: The methyl group on the tetrazine ring significantly improves stability against hydrolysis and oxidation, extending shelf life . For example, this compound retains >90% reactivity after 6 months at -20°C, whereas non-methylated analogues degrade by ~30% under the same conditions .
Q & A
Q. What are the optimal storage conditions for Methyltetrazine-PEG8-amine HCl salt to ensure long-term stability?
To preserve stability, store the compound at -20°C in a dry environment , protected from light and humidity. Avoid repeated freeze-thaw cycles by aliquoting the reagent into single-use portions. The PEG8 spacer enhances solubility in aqueous buffers, but degradation may occur if exposed to moisture or elevated temperatures during storage .
Q. How should this compound be solubilized for in vitro bioconjugation experiments?
The compound is soluble in water and organic solvents like DMSO or DMF. For aqueous applications, prepare a stock solution in ultrapure water (1–5 mM) and filter-sterilize (0.22 µm). For organic phase reactions, dissolve in anhydrous DMSO (10–20 mM) to prevent hydrolysis of the tetrazine group. Validate solubility using dynamic light scattering (DLS) or UV-Vis spectroscopy to confirm absence of aggregates .
Q. What is a standard protocol for conjugating this compound to biomolecules via amine-reactive chemistry?
Activation : Use EDC/NHS or HATU to activate carboxyl groups on the target biomolecule (e.g., antibodies, peptides).
Reaction : Mix the activated biomolecule with this compound (molar ratio 1:3–1:5) in pH 7.4 PBS or bicarbonate buffer (pH 8.5) for 2–4 hours at 4°C.
Purification : Remove unreacted tetrazine via size-exclusion chromatography or dialysis.
Validation : Confirm conjugation efficiency using MALDI-TOF MS or fluorescence quenching assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for inverse electron-demand Diels-Alder (iEDDA) click chemistry using this compound?
- Kinetics : Monitor reaction progress at 520 nm (tetrazine absorbance decreases upon cycloaddition with trans-cyclooctene (TCO)).
- pH : Maintain neutral to slightly basic conditions (pH 7.0–8.0) to balance tetrazine reactivity and biomolecule stability.
- Temperature : Conduct reactions at 25–37°C; higher temperatures accelerate kinetics but may denature proteins.
- Solvent : Use PBS with 10% DMSO to enhance solubility of hydrophobic TCO partners.
- Molar Ratio : Optimize tetrazine:TCO ratios (1:1.2–1:2) to minimize unreacted tetrazine, which can cause off-target binding .
Q. What analytical techniques are most effective for validating bioconjugation efficiency and purity post-reaction?
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm and ESI-MS to confirm molecular weight shifts.
- NMR : Analyze 1H-NMR (D2O) for PEG8 proton signals (δ 3.5–3.7 ppm) and tetrazine aromatic peaks (δ 8.5–9.0 ppm).
- Fluorescence Quenching : Tetrazine fluorescence decreases upon reaction with TCO; measure emission at 580 nm (excitation 520 nm) .
Q. How does batch-to-batch variability in this compound synthesis affect experimental reproducibility, and how can this be mitigated?
Variability in PEG chain length, amine protonation, or residual solvents can alter reaction kinetics. Mitigation strategies:
- QC Testing : Request batch-specific HPLC purity reports (>95%) and 1H-NMR data from suppliers.
- Peptide Content Analysis : Quantify active amine content via TNBS assay or UV-Vis spectroscopy (ε = 14,000 M⁻¹cm⁻¹ at 520 nm).
- Standardization : Pre-test each batch in a pilot reaction (e.g., TCO coupling) to calibrate molar ratios .
Q. What experimental challenges arise from competing reactions with free amines or thiols when using this compound in complex biological systems?
- Amine Competition : Block free amines on biomolecules with acetylating agents (e.g., NHS-acetate) before conjugation.
- Thiol Interference : Add maleimide scavengers (e.g., β-mercaptoethanol) to prevent undesired thiol-tetrazine crosslinking.
- Validation : Use SDS-PAGE with Coomassie staining or Western blotting to confirm site-specific labeling .
Q. How does the PEG8 spacer influence the compound’s performance in live-cell imaging compared to shorter PEG chains?
- Solubility : PEG8 enhances aqueous solubility, reducing aggregation in cell culture media.
- Steric Hindrance : Longer PEG chains minimize non-specific binding to cell membranes but may reduce reaction kinetics with intracellular targets.
- Biodistribution : In vivo, PEG8 extends circulation time compared to PEG4, improving tumor targeting in xenograft models. Compare using fluorescence microscopy or flow cytometry with PEG4/PEG8 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
